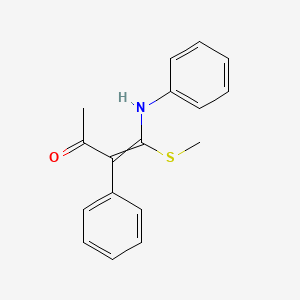![molecular formula C13H16OSSi B14351031 {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane CAS No. 94019-79-1](/img/structure/B14351031.png)
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a benzothiophene moiety linked to a trimethylsilane group through an ethenyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-benzothiophene-3-carboxylic acid derivatives with trimethylsilyl reagents. One common method is the reaction of 1-benzothiophene-3-yl acetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets and pathways. The benzothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzothiophene-3-carboxylic acid: A precursor in the synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane).
Trimethylsilyl chloride: A reagent used in the synthesis of various organosilicon compounds.
Benzothiophene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a benzothiophene moiety and a trimethylsilyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
94019-79-1 |
|---|---|
Formule moléculaire |
C13H16OSSi |
Poids moléculaire |
248.42 g/mol |
Nom IUPAC |
1-(1-benzothiophen-3-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSSi/c1-10(14-16(2,3)4)12-9-15-13-8-6-5-7-11(12)13/h5-9H,1H2,2-4H3 |
Clé InChI |
TVTIIVOPTCTWEE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=CSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


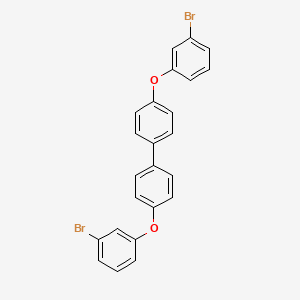
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
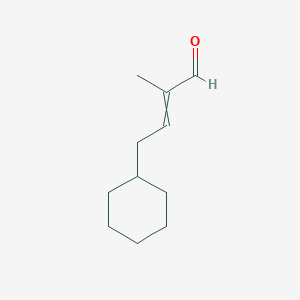
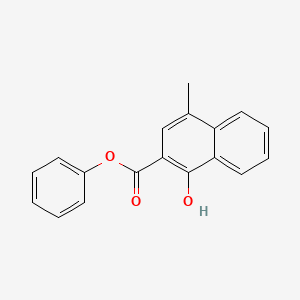
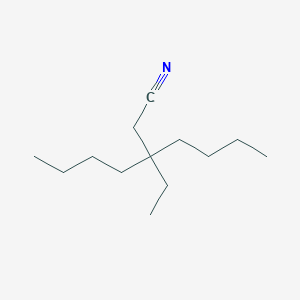
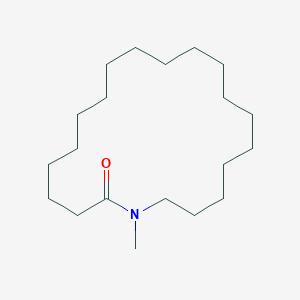
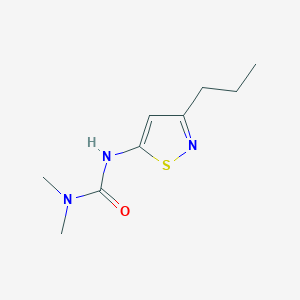
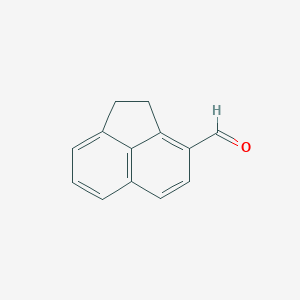
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
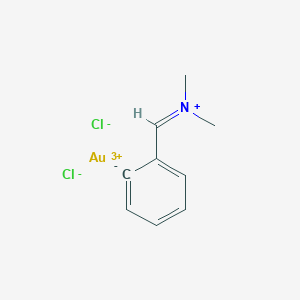
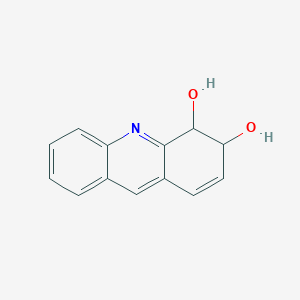

![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
